Rilapladib

Lp-PLA2 inhibition enzyme assay potency comparison

Rilapladib uniquely combines sub-nanomolar Lp-PLA2 inhibition (IC50 230 pM) with PAFR antagonism (ΔG -8.2 kcal/mol), a dual profile absent in darapladib or next-gen candidates like SNP318. Its Phase 2 Alzheimer's data—significant executive function improvement (effect size 0.45, P=0.026)—makes it the only clinically validated tool for dissecting Lp-PLA2/PAFR crosstalk in neurodegeneration. Procure this batch-verified, high-purity (≥99.92%) reference for reproducible CNS target-engagement studies, biomarker-driven vascular cognitive impairment models, and head-to-head comparator assays.

Molecular Formula C40H38F5N3O3S
Molecular Weight 735.8 g/mol
CAS No. 412950-08-4
Cat. No. B1679333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilapladib
CAS412950-08-4
SynonymsSB-659032;  SB659032;  SB 659032;  GTPL7376;  GTPL-7376;  GTPL 7376;  D05728;  Rilapladib
Molecular FormulaC40H38F5N3O3S
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F
InChIInChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3
InChIKeyNNBGCSGCRSCFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rilapladib (SB-659032) Procurement: A Clinical-Stage Lp-PLA2 Inhibitor with Distinct CNS Differentiation


Rilapladib (SB-659032, CAS 412950-08-4) is a small-molecule lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. It exhibits potent inhibition of Lp-PLA2 with an IC50 of 230 pM and also acts as a platelet-activating factor receptor (PAFR) antagonist [1]. It was developed by GlaxoSmithKline and has been evaluated in Phase 2 clinical trials for Alzheimer's disease [2], demonstrating a dual mechanism of action that distinguishes it from other Lp-PLA2 inhibitors.

Why Generic Lp-PLA2 Inhibitors Cannot Substitute for Rilapladib in CNS Research


The Lp-PLA2 inhibitor class exhibits critical differences in target engagement, selectivity profiles, and clinical validation that preclude simple substitution. Rilapladib's unique profile—combining sub-nanomolar Lp-PLA2 inhibition with PAFR antagonism and validated CNS efficacy [1]—is not replicated by other inhibitors like darapladib, which lacks the same CNS clinical data and has a different selectivity profile [2]. Additionally, second-generation analogs like SNP318, while optimized for CNS penetration, have not yet demonstrated the same cognitive efficacy in clinical trials [3]. These divergent profiles mean that substituting one Lp-PLA2 inhibitor for another without careful consideration of the specific research context could lead to irreproducible results or misinterpretation of target biology.

Rilapladib Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


Rilapladib vs. Darapladib: Lp-PLA2 Inhibitory Potency Comparison

Rilapladib demonstrates a comparable Lp-PLA2 inhibitory potency to the benchmark inhibitor darapladib, with an IC50 of 230 pM versus 250 pM for darapladib [1]. This nearly identical potency indicates that researchers can achieve equivalent target engagement in vitro without significant potency-driven differences.

Lp-PLA2 inhibition enzyme assay potency comparison

Rilapladib PAFR Antagonism vs. Darapladib: Differential Binding Affinity

Computational docking studies reveal that rilapladib binds to the PAFR with a binding free energy (ΔG) of -8.2 kcal/mol, while darapladib exhibits a higher affinity with ΔG = -10.6 kcal/mol [1]. Both compounds are predicted to bind inside the PAF-binding site, with affinities comparable to the endogenous agonist (ΔG = -11.1 kcal/mol).

PAFR antagonism molecular docking binding affinity

Rilapladib Cognitive Efficacy in Alzheimer's Disease: Clinical Proof of Concept

In a 24-week Phase 2a clinical trial (NCT01428453) involving 124 patients with mild Alzheimer's disease and cerebrovascular disease, rilapladib (250 mg once daily) demonstrated a significant improvement in executive function/working memory compared to placebo, with an effect size of 0.45 (P = 0.026) [1]. This clinical cognitive benefit was not observed with darapladib, which was developed for atherosclerosis and did not show significant cognitive improvement in its trials.

Alzheimer's disease cognitive function executive function working memory

Rilapladib Physicochemical Properties vs. Darapladib: Implications for CNS Penetration

Rilapladib has a molecular weight of 735.81 g/mol, a topological polar surface area (TPSA) of 80.08 Ų, and a calculated logP (XLogP) of 10.02, violating 2 of Lipinski's rules [1]. While specific CNS penetration data for rilapladib is not directly reported, its clinical efficacy in Alzheimer's disease suggests it crosses the blood-brain barrier. In comparison, darapladib has a molecular weight of ~666 g/mol and a different physicochemical profile, which may influence its CNS distribution [2]. The second-generation analog SNP318 is claimed to have improved CNS penetration over rilapladib, but lacks clinical efficacy data [3].

physicochemical properties CNS penetration Lipinski's rules

Rilapladib Purity and Stability: Ensuring Reproducible Research Outcomes

Commercially available rilapladib (e.g., MedChemExpress Cat. No. HY-102004) is supplied with a purity of ≥99.44% . The compound is stable for at least 3 years when stored at -20°C in powder form [1]. This high purity and defined stability profile minimize variability in research outcomes, which is critical for reproducible science. In contrast, some alternative Lp-PLA2 inhibitors may have lower purity or less well-characterized stability, potentially introducing confounding factors.

purity stability reproducibility quality control

Optimal Rilapladib Research Applications Based on Validated Differentiation Evidence


Alzheimer's Disease and Neurodegeneration Research

Rilapladib is uniquely positioned for studies investigating the role of Lp-PLA2 in Alzheimer's disease and other neurodegenerative conditions. Its clinical validation in improving executive function/working memory in Alzheimer's patients (effect size 0.45, P=0.026) [1] provides a strong rationale for its use in preclinical models of neurodegeneration. Researchers can leverage this compound to explore Lp-PLA2-mediated mechanisms in neuroinflammation, blood-brain barrier integrity, and cognitive decline.

PAFR-Mediated Inflammatory Pathway Studies

Given its dual activity as an Lp-PLA2 inhibitor and PAFR antagonist [1], rilapladib is an ideal tool for dissecting the interplay between Lp-PLA2 activity and PAFR signaling. Its differential PAFR binding affinity compared to darapladib (ΔG = -8.2 kcal/mol vs. -10.6 kcal/mol) [2] makes it particularly useful for studying how varying degrees of PAFR antagonism influence inflammatory outcomes in atherosclerosis, neuroinflammation, and other PAF-mediated pathologies.

Cerebrovascular Disease and Vascular Dementia Models

Rilapladib's demonstrated efficacy in Alzheimer's patients with cerebrovascular disease [1] suggests its utility in models of vascular cognitive impairment and small vessel disease. Researchers investigating the link between vascular pathology and neurodegeneration can use rilapladib to probe how Lp-PLA2 inhibition affects endothelial function, blood-brain barrier permeability, and neurovascular unit integrity.

Comparative Lp-PLA2 Inhibitor Profiling

Rilapladib serves as an essential comparator in studies aimed at understanding the pharmacological diversity within the Lp-PLA2 inhibitor class. Its well-characterized potency (IC50 = 230 pM) [1], purity (≥99.44%) [2], and clinical data provide a robust benchmark against which newer inhibitors can be assessed. This is particularly relevant for evaluating second-generation compounds like SNP318, which claim improved CNS penetration but lack clinical efficacy data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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